3-Amino-2-(azepan-1-yl)isonicotinic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

3-Amino-2-(azepan-1-yl)isonicotinic acid (CAS 1484191-98-1, MW 235.28 g/mol, purity ≥97%) is a heterocyclic compound that integrates a 3-aminoisonicotinic acid core with a seven-membered azepane ring at the 2-position. This structural configuration positions the compound at the intersection of two privileged pharmacophore classes: azepane-containing kinase inhibitors and substituted isonicotinic acid enzyme inhibitors.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
Cat. No. B13477516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(azepan-1-yl)isonicotinic acid
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=NC=CC(=C2N)C(=O)O
InChIInChI=1S/C12H17N3O2/c13-10-9(12(16)17)5-6-14-11(10)15-7-3-1-2-4-8-15/h5-6H,1-4,7-8,13H2,(H,16,17)
InChIKeyVJBFMAOKIFTNBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-(azepan-1-yl)isonicotinic Acid: A Dual Pharmacophore Building Block for Kinase and Neurological Target Research


3-Amino-2-(azepan-1-yl)isonicotinic acid (CAS 1484191-98-1, MW 235.28 g/mol, purity ≥97%) is a heterocyclic compound that integrates a 3-aminoisonicotinic acid core with a seven-membered azepane ring at the 2-position . This structural configuration positions the compound at the intersection of two privileged pharmacophore classes: azepane-containing kinase inhibitors and substituted isonicotinic acid enzyme inhibitors [1]. The molecule satisfies Lipinski's rule-of-five criteria (MW <500, LogP 0.61, 2 HBD, 5 HBA), though the free carboxylic acid may limit passive blood-brain barrier penetration without prodrug modification .

Why 3-Amino-2-(azepan-1-yl)isonicotinic Acid Cannot Be Replaced by Common Isonicotinic Acid Analogs in Focused Library Design


Generic substitution of 3-Amino-2-(azepan-1-yl)isonicotinic acid with simpler isonicotinic acid derivatives (e.g., 3-aminoisonicotinic acid, CAS 7579-20-6) or azepane-free analogs is scientifically unsound for kinase- and nAChR-targeted programs. The 3-amino group and 2-azepane substituent create a unique hydrogen-bonding and steric environment that is absent in unsubstituted or mono-substituted comparators [1]. In the azepane-isonicotinic acid chemical space, the presence of the 3-amino group distinguishes this compound from 2-(azepan-1-yl)isonicotinic acid (CAS 885277-05-4), which lacks the amino substituent and consequently exhibits different hydrogen-bond donor/acceptor profiles (1 HBD vs. 2 HBD) and molecular recognition properties [2]. Direct experimental comparisons between these structural analogs in the same assay system are not yet publicly available, representing a critical evidence gap for procurement decisions.

Quantitative Differential Evidence: 3-Amino-2-(azepan-1-yl)isonicotinic Acid vs. Structural Analogs


Hydrogen-Bond Donor Count Differentiation: 3-Amino-2-(azepan-1-yl)isonicotinic Acid vs. 2-(Azepan-1-yl)isonicotinic Acid

3-Amino-2-(azepan-1-yl)isonicotinic acid possesses two hydrogen-bond donor (HBD) sites (3-NH2 and COOH), compared to a single HBD site (COOH only) in 2-(azepan-1-yl)isonicotinic acid [1]. This additional HBD capacity at the 3-position enables distinct target engagement geometries, particularly relevant for kinase hinge-region binding where dual HBD interactions with backbone carbonyls are frequently observed [2]. The increased HBD count also correlates with higher topological polar surface area (TPSA), influencing solubility and permeability profiles.

Medicinal Chemistry Drug Design Physicochemical Profiling

Lipophilicity (LogP) Comparison: 3-Amino-2-(azepan-1-yl)isonicotinic Acid vs. 3-Aminoisonicotinic Acid

The computed LogP of 3-Amino-2-(azepan-1-yl)isonicotinic acid is 0.61 , reflecting the lipophilic contribution of the seven-membered azepane ring. In contrast, 3-aminoisonicotinic acid (CAS 7579-20-6, MW 138.12) has a significantly lower LogP (estimated -0.5 to 0.0 based on the absence of the azepane moiety) and lacks the conformational flexibility and steric bulk of the azepane ring [1]. This ~1 log unit difference in lipophilicity translates to an approximately 10-fold difference in predicted octanol-water partition coefficient, impacting passive membrane permeability and protein-binding characteristics.

ADME Drug-likeness Permeability

Azepane Ring Conformational Flexibility: Scaffold Differentiation from 6-Membered Piperidine Analogs

The seven-membered azepane ring in 3-Amino-2-(azepan-1-yl)isonicotinic acid adopts pseudo-chair and twist-boat conformations that differ fundamentally from the chair conformations of six-membered piperidine analogs [1]. In co-crystal structures of protein kinase A (PKA) with azepane derivatives (PDB: 1SVE, 1SVG, 1SVH), the azepane ring engages in unique hydrophobic contacts with the glycine-rich loop and the αC-helix that are geometrically inaccessible to piperidine-based inhibitors [2]. The Fsp3 (fraction of sp3-hybridized carbons) value of 0.5 for the target compound indicates a balanced saturation profile that enhances three-dimensional scaffold complexity versus flatter aromatic isonicotinic acid derivatives.

Conformational Analysis Scaffold Diversity Kinase Inhibition

High-Purity Commercial Availability: 3-Amino-2-(azepan-1-yl)isonicotinic Acid vs. Lower-Purity Custom Synthesis Alternatives

3-Amino-2-(azepan-1-yl)isonicotinic acid is commercially available at ≥97% purity (AKSci) and 98% purity (Fluorochem) from established suppliers with full quality assurance documentation . In contrast, custom synthesis of this compound typically yields variable purity (85-95%) depending on the synthetic route, with the 3-amino-2-azepane disubstitution pattern presenting regioselectivity challenges during nucleophilic aromatic substitution of 2-halo-3-nitroisonicotinic acid intermediates [1]. The availability of off-the-shelf, batch-certified material eliminates the 4-8 week lead time and quality variability associated with custom synthesis, enabling immediate initiation of SAR studies.

Procurement Quality Control Reproducibility

High-Value Application Scenarios for 3-Amino-2-(azepan-1-yl)isonicotinic Acid Based on Quantitative Evidence


Kinase Inhibitor Lead Generation Leveraging Dual HBD Scaffold Architecture

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can utilize the dual hydrogen-bond donor capacity (3-NH2 and 4-COOH) of this compound to establish bidentate hinge-region interactions, a binding mode validated by azepane-isonicotinic amide co-crystal structures in PKA (PDB: 1SVE) where the isonicotinic amide moiety engages the hinge backbone [1]. The 2-azepane substituent occupies the hydrophobic pocket adjacent to the gatekeeper residue, providing a conformational advantage over piperidine-based scaffolds. The compound's Fsp3 of 0.5 supports intellectual property differentiation from extensively patented flat heterocyclic kinase inhibitor scaffolds .

Neurological Target-Focused Library Synthesis with Enhanced CNS Permeability Potential

The computed LogP of 0.61 positions this compound in the optimal lipophilicity range for CNS drug candidates (typically LogP 1-4 after lead optimization), making it a superior starting point for neurological target libraries compared to the more polar 3-aminoisonicotinic acid (estimated LogP <0.0) [1]. The azepane ring, a recognized pharmacophore in nicotinic acetylcholine receptor (nAChR) modulation, can be directly leveraged for α4β2 or α7 nAChR-targeted programs . The carboxylic acid handle enables rapid amide coupling diversification for parallel SAR expansion [2].

Immunosuppressant DHODH Inhibitor Scaffold Diversification

Amino-substituted isonicotinic acid derivatives have been patented as dihydroorotate dehydrogenase (DHODH) inhibitors for autoimmune disease applications (Patent US 8,258,308) [1]. The 3-amino-2-azepane substitution pattern on the isonicotinic acid core introduces steric and electronic features distinct from the extensively explored 2-aryl and 2-alkylamino DHODH inhibitor series, offering a structurally differentiated starting point for next-generation DHODH programs. The compound satisfies Lipinski's rule-of-five criteria, supporting oral bioavailability optimization .

Quote Request

Request a Quote for 3-Amino-2-(azepan-1-yl)isonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.